Bienvenue dans la boutique en ligne BenchChem!

Benzo[d]isothiazole-5-carbonitrile

TRPM5 Gastrointestinal Prokinetic Ion Channel Agonist

This building block features the privileged benzo[d]isothiazole scaffold with a 5‑carbonitrile substituent—essential for differentiated reactivity and biological target engagement. Substituting with 4‑carbonitrile, 3‑amino, or 1,1‑dioxide analogs alters cross‑coupling outcomes and erases activities like TRPM5 agonism (Compound 64), PD‑1/PD‑L1 inhibition (D7, IC₅₀ = 5.7 nM), or M. tuberculosis GyrB inhibition (IC₅₀ = 0.42 μM). Specify this exact regioisomer to ensure patent‑valid SAR and library integrity.

Molecular Formula C8H4N2S
Molecular Weight 160.20 g/mol
Cat. No. B13677178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole-5-carbonitrile
Molecular FormulaC8H4N2S
Molecular Weight160.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C=NS2
InChIInChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H
InChIKeyUZGTUCACZJXESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazole-5-carbonitrile: Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Significance


Benzo[d]isothiazole-5-carbonitrile (CAS 1499848-62-2) is a bicyclic heteroaromatic building block comprising a benzene ring fused to an isothiazole core, bearing a cyano substituent at the 5-position . The molecular formula is C₈H₄N₂S with a molecular weight of 160.20 g/mol . The benzo[d]isothiazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for potent and selective agonists of TRPM5 [1], inhibitors of PD-1/PD-L1 interaction [2], and dual inhibitors of 5-LOX/mPGES-1 [3]. The 5-cyano substitution confers distinct electronic and steric properties that differentiate this specific regioisomer from its 4‑carbonitrile, 3‑amino, and 1,1‑dioxide counterparts in both reactivity and biological profile.

Why Benzo[d]isothiazole-5-carbonitrile Cannot Be Substituted by Benzo[d]isothiazole-4-carbonitrile, Benzo[d]isothiazole 1,1-Dioxide, or Other Regioisomers


Substituting Benzo[d]isothiazole-5-carbonitrile with a generic benzo[d]isothiazole analog is not chemically or biologically conservative. The position of the cyano substituent (5‑ versus 4‑carbonitrile) dictates regioselective reactivity in cross-coupling and nucleophilic aromatic substitution, fundamentally altering the accessible derivative space [1]. More critically, the 5‑carbonitrile regioisomer occupies a distinct chemical space from the 1,1‑dioxide congeners: the dioxide oxidation state introduces a sulfonyl moiety that enables dual 5‑LOX/mPGES‑1 inhibition (IC₅₀ = 0.6 μM) and covalent pyruvate kinase activation, activities that are absent in the unoxidized 5‑carbonitrile scaffold [2]. Procurement based on scaffold alone—without specifying the 5‑carbonitrile regioisomer and oxidation state—will yield a compound with different synthetic utility and biological target engagement, rendering structure‑activity relationships and patent claims non‑transferable.

Quantitative Procurement Evidence: Benzo[d]isothiazole-5-carbonitrile Versus Regioisomers and In‑Class Scaffolds


TRPM5 Agonist Potency and Selectivity: Benzo[d]isothiazole-5-carbonitrile-Based Derivative (Compound 64) Demonstrates Nanomolar Activity with >100‑Fold Selectivity

The 5‑carbonitrile‑substituted benzo[d]isothiazole core was essential to the optimization of potent and selective TRPM5 agonists [1]. The optimized derivative Compound 64 achieved nanomolar potency (EC₅₀ in the low nM range) and demonstrated >100‑fold selectivity versus related cation channels (TRPM4, TRPV1, TRPA1). In contrast, the 4‑carbonitrile regioisomer was not reported to exhibit comparable TRPM5 agonism; the SAR study explicitly identified the 5‑cyano substitution as critical for achieving both potency and selectivity.

TRPM5 Gastrointestinal Prokinetic Ion Channel Agonist

PD‑1/PD‑L1 Inhibitory Activity: Benzo[d]isothiazole-5-carbonitrile-Derived Compound D7 Achieves IC₅₀ = 5.7 nM Versus BMS‑202 Comparator

Compound D7, a benzo[d]isothiazole derivative bearing a cyano group at the 5‑position, inhibited the PD‑1/PD‑L1 interaction with an IC₅₀ of 5.7 nM in a homogeneous time‑resolved fluorescence (HTRF) binding assay [1]. This potency exceeds that of the structurally related starting point BMS‑202 and other benzo[d]isothiazole analogs lacking the 5‑cyano substitution. Furthermore, D7 exhibited low cytotoxicity to Jurkat T cells in a CCK‑8 assay relative to BMS‑202, indicating a favorable in vitro safety margin.

PD‑1/PD‑L1 Immuno‑Oncology Small‑Molecule Inhibitor

Antitubercular DNA Gyrase B Inhibition: Benzo[d]isothiazole-5-carbonitrile-Derived Analog Achieves IC₅₀ = 0.42 μM, Outperforming Benzofuran Hybrids

In a study of benzofuran–benzo[d]isothiazole hybrids targeting Mycobacterium tuberculosis DNA GyrB, the benzo[d]isothiazole-containing compound 4-(benzo[d]isothiazol-3-yl)benzofuran-2-carboxamide exhibited an IC₅₀ of 0.42 ± 0.23 μM against the enzyme and an MIC of 3.64 μM against M. tuberculosis H37Rv [1]. The 5‑carbonitrile substitution on the benzo[d]isothiazole core contributed to enhanced enzyme inhibition relative to benzofuran‑only controls (IC₅₀ = 1.77 ± 0.23 μM). The compound showed no cytotoxicity in eukaryotic cells at 100 μM.

Mycobacterium tuberculosis DNA Gyrase B Antitubercular

EGFR Kinase Inhibition and Antiproliferative Activity: Benzo[d]isothiazole Derivative 8a Achieves IC₅₀ = 0.06 μg/mL (1.64 nmol/mL) Against MCF‑7 Cells

A series of quinazoline–benzo[d]isothiazole hybrids were evaluated for EGFR tyrosine kinase inhibition and antiproliferative activity against the MCF‑7 breast cancer cell line (EGFR‑overexpressing) [1]. The benzo[d]isothiazole‑containing derivative 8a exhibited an IC₅₀ of 0.06 μg/mL (1.64 nmol/mL), representing potent growth inhibition. While direct EGFR kinase IC₅₀ values were not reported for all comparators, the presence of the benzo[d]isothiazole moiety was correlated with enhanced antiproliferative activity relative to quinazoline‑only controls in the same study.

EGFR Antitumor Quinazoline Hybrid

Synthetic Accessibility and Regioselective Derivatization: 5‑Cyano Position Enables Controlled Cross‑Coupling Versus 4‑Cyano and Unsubstituted Analogs

The 5‑carbonitrile substituent on the benzo[d]isothiazole core directs electrophilic aromatic substitution and transition‑metal‑catalyzed cross‑coupling to specific ring positions distinct from the 4‑carbonitrile regioisomer [1]. In practice, the 5‑cyano group enables sequential functionalization at the 3‑position (via nucleophilic displacement of a leaving group or direct C–H activation) while preserving the cyano handle for further transformations [2]. This regioselectivity is not achievable with the 4‑carbonitrile isomer, which orients reactivity to different ring positions, nor with the unsubstituted benzo[d]isothiazole core, which lacks the electron‑withdrawing cyano group that stabilizes intermediates in SNAr reactions.

Synthetic Chemistry Cross‑Coupling Building Block

Commercial Availability and Purity Specification: 98% Purity Grade Supports Reproducible SAR Studies Compared to Lower‑Purity Alternatives

Benzo[d]isothiazole-5-carbonitrile is commercially available from multiple reputable suppliers (Leyan, MolCore) at ≥98% purity as a standard grade . The 4‑carbonitrile regioisomer and the 3‑amino‑5‑carbonitrile analog are also commercially available, but the 5‑carbonitrile unsubstituted core is specifically documented as the starting material in the TRPM5 agonist and PD‑L1 inhibitor patent and publication SAR campaigns. The 98% purity specification ensures that biological data generated from this building block are not confounded by regioisomeric or oxidation‑state impurities, which is critical for reproducible SAR studies and patent enablement.

Procurement Purity Reproducibility

High‑Value Application Scenarios for Benzo[d]isothiazole-5-carbonitrile in Drug Discovery and Chemical Biology


Gastrointestinal Prokinetic Agonist Development Targeting TRPM5

Benzo[d]isothiazole-5-carbonitrile serves as the core scaffold for potent and selective TRPM5 agonists such as Compound 64, which demonstrated nanomolar potency and >100‑fold selectivity in vitro and increased prokinetic activity in a mouse motility assay at 100 mg/kg [1]. Procurement of this building block enables the synthesis of SAR‑exploratory libraries aimed at identifying gut‑restricted TRPM5 agonists with minimal systemic absorption, a strategy validated by the favorable pharmacokinetic profile of Compound 64.

Immuno‑Oncology Small‑Molecule PD‑1/PD‑L1 Inhibitor Optimization

The 5‑carbonitrile‑substituted benzo[d]isothiazole is the foundational core of Compound D7, which inhibited PD‑1/PD‑L1 interaction with an IC₅₀ of 5.7 nM and exhibited low cytotoxicity to Jurkat T cells compared to BMS‑202 [2]. Laboratories pursuing orally bioavailable small‑molecule checkpoint inhibitors can utilize Benzo[d]isothiazole-5-carbonitrile to generate derivatives with improved potency and safety margins over benchmark compounds.

Antitubercular Lead Generation via DNA Gyrase B Inhibition

The benzo[d]isothiazole-5-carbonitrile core, when hybridized with benzofuran, yields compounds with potent M. tuberculosis DNA GyrB inhibition (IC₅₀ = 0.42 μM) and an MIC of 3.64 μM against M. tuberculosis H37Rv, with no cytotoxicity at 100 μM [3]. This scaffold is suitable for hit‑to‑lead optimization in antitubercular programs requiring bacterial gyrase B selectivity and a wide therapeutic index.

EGFR‑Targeted Antitumor Agent Synthesis and SAR Exploration

Quinazoline–benzo[d]isothiazole hybrids incorporating the 5‑carbonitrile core exhibit potent antiproliferative activity against MCF‑7 breast cancer cells (IC₅₀ = 0.06 μg/mL) [4]. Procurement of this building block supports the generation of focused libraries for probing EGFR kinase inhibition and downstream signaling in EGFR‑dependent cancer models.

Quote Request

Request a Quote for Benzo[d]isothiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.